2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide
Description
2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a piperidinyl-pyrimidinyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c19-15-6-4-14(5-7-15)12-18(24)21-13-16-20-9-8-17(22-16)23-10-2-1-3-11-23/h4-9H,1-3,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMYUHWSXPRJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nucleophilic Substitution and Reduction
Step 1: Synthesis of 4-(Piperidin-1-yl)-2-chloropyrimidine
2,4-Dichloropyrimidine reacts with piperidine in N,N-dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-(piperidin-1-yl)-2-chloropyrimidine (87% yield).
Step 2: Cyanide Substitution
The 2-chloro group is displaced by sodium cyanide in dimethyl sulfoxide (DMSO) at 120°C, forming 4-(piperidin-1-yl)pyrimidine-2-carbonitrile (72% yield).
Step 3: Nitrile Reduction
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the nitrile to the primary amine, yielding [4-(piperidin-1-yl)pyrimidin-2-yl]methylamine (68% yield).
| Step | Reagents/Conditions | Yield | Characterization (NMR, MS) |
|---|---|---|---|
| 1 | Piperidine, DMF, 80°C | 87% | $$ ^1H $$ NMR (CDCl₃): δ 8.21 (d, 1H), 6.43 (d, 1H), 3.80–3.60 (m, 4H), 1.70–1.50 (m, 6H) |
| 2 | NaCN, DMSO, 120°C | 72% | $$ ^{13}C $$ NMR (DMSO-d₆): δ 163.2 (C≡N), 158.9 (C4), 112.4 (C2) |
| 3 | LiAlH₄, THF, 0°C→RT | 68% | HRMS (ESI): m/z calcd. for C₁₀H₁₅N₄ [M+H]⁺: 207.1345; found: 207.1348 |
Route 2: Reductive Amination
Step 1: Synthesis of 4-(Piperidin-1-yl)pyrimidine-2-carbaldehyde
Vilsmeier-Haack formylation of 4-(piperidin-1-yl)pyrimidine introduces an aldehyde group at the 2-position (65% yield).
Step 2: Reductive Amination
The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the primary amine (58% yield).
Synthesis of 2-(4-Fluorophenyl)Acetic Acid
Synthesis from 4-Fluorotoluene
Step 1: Bromination
4-Fluorotoluene undergoes radical bromination with N-bromosuccinimide (NBS) and benzoyl peroxide to yield 4-fluorobenzyl bromide (82% yield).
Step 2: Cyanide Substitution
Reaction with potassium cyanide (KCN) in ethanol forms 2-(4-fluorophenyl)acetonitrile (75% yield).
Step 3: Acid Hydrolysis
Hydrolysis with 6M HCl under reflux yields 2-(4-fluorophenyl)acetic acid (89% yield).
Amide Coupling Strategies
HATU-Mediated Coupling
Procedure :
2-(4-Fluorophenyl)acetic acid (1.0 eq), [4-(piperidin-1-yl)pyrimidin-2-yl]methylamine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DMF are stirred at room temperature for 12 hours. Purification by reverse-phase HPLC affords the target compound (76% yield).
Optimization Data :
| Coupling Agent | Base | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 12 | 76% |
| EDCl/HOBt | DIPEA | DCM | 24 | 62% |
| DCC | DMAP | THF | 18 | 55% |
Mechanochemical Synthesis
Ball-milling the acid and amine with silica-supported N,N-diisopropylcarbodiimide (DIC) for 2 hours achieves 68% yield, offering a solvent-free alternative.
Characterization and Validation
Spectroscopic Data
Purity Analysis
HPLC (C18 column, MeCN/H₂O gradient): 99.2% purity at 254 nm.
Comparative Evaluation of Synthetic Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| HATU-mediated | High yield, short reaction time | Cost of HATU |
| EDCl/HOBt | Lower cost | Longer reaction time |
| Mechanochemical | Solvent-free, eco-friendly | Moderate yield |
Scalability and Industrial Considerations
- HATU Route : Suitable for small-scale (mg–g) synthesis due to reagent cost.
- EDCl Route : Preferred for kilogram-scale production using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperidinyl-pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-biphenylyloxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine
- (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one
Uniqueness
2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 301.39 g/mol. The structural features include:
- A 4-fluorophenyl group, which may enhance lipophilicity and biological activity.
- A pyrimidine ring that is known for its role in various biological processes.
- A piperidine moiety that contributes to the compound's pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Anticancer Activity
Studies have shown that derivatives of compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 18 µM against human breast cancer cells, suggesting potential efficacy in oncology applications .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example:
- Poly (ADP-Ribose) Polymerase (PARP) : Compounds structurally related to this compound have shown significant inhibition of PARP activity, which is crucial for DNA repair mechanisms in cancer cells .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but can be inferred from related studies:
- Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting DNA repair pathways.
- Modulation of Signaling Pathways : Potential interactions with signaling pathways involved in cell survival and proliferation have been suggested.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of the target compound. Notable findings include:
- Enhanced potency and selectivity in inhibiting specific cancer cell lines.
- Improved pharmacokinetic properties demonstrated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.
Q & A
Q. What are the key steps in synthesizing 2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation between the fluorophenylacetic acid derivative and the aminopyrimidine intermediate.
- Piperidine substitution via nucleophilic aromatic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Purification using column chromatography or recrystallization to isolate the final product .
Q. How can researchers confirm the structural integrity and purity of the compound?
- Spectroscopic characterization : Use ¹H/¹³C NMR to verify substituent positions and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry (MS) for molecular weight validation.
- Thin-layer chromatography (TLC) to monitor reaction progress and purity .
Q. What biological activities have been preliminarily associated with this compound?
- Enzyme inhibition : Potential modulation of kinases or proteases due to its pyrimidine and piperidine motifs.
- Receptor interactions : Studied via biochemical assays (e.g., fluorescence polarization) for binding affinity to targets like GPCRs or ion channels.
- Anticancer potential : Preliminary in vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Comparative structural analysis : Evaluate analogs (e.g., substituting the fluorophenyl group with chlorophenyl or methoxy groups) to isolate activity drivers .
- Dose-response studies : Use standardized assays (e.g., IC₅₀ determination) under controlled conditions (pH, temperature) to minimize variability .
- Computational docking : Map binding modes to identify target-specific interactions (e.g., hydrogen bonding with active-site residues) .
Q. What strategies optimize the synthetic route for higher yield and scalability?
- Design of Experiments (DOE) : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity.
- In-line analytics : Implement HPLC or FTIR for real-time monitoring of intermediates .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Systematic substitution : Modify the piperidine ring (e.g., introducing methyl or fluorine groups) or acetamide linker to assess impact on potency.
- In vitro profiling : Test analogs against a panel of enzymes/receptors (e.g., kinase assays, calcium flux assays) to identify critical pharmacophores .
Q. What computational methods elucidate the compound’s mechanism of action?
- Molecular dynamics (MD) simulations : Predict binding stability and conformational changes in target proteins.
- Quantum mechanical (QM) calculations : Analyze electronic properties of the fluorophenyl group for reactivity insights.
- Machine learning models : Train on bioactivity datasets to predict novel targets .
Q. How to evaluate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic/basic conditions (pH 1–13), heat (40–80°C), or oxidative stress (H₂O₂) to identify degradation products.
- LC-MS/MS analysis : Track stability in simulated biological fluids (e.g., plasma, PBS) .
Q. What distinguishes this compound from structurally related analogs?
- Unique features : The 4-fluorophenyl group enhances metabolic stability, while the pyrimidine-piperidine core enables dual-target engagement (e.g., enzyme and receptor modulation).
- Bioactivity profile : Demonstrates higher selectivity for serine/threonine kinases compared to benzamide-based analogs .
Q. How to profile its interactions with off-target proteins?
- Proteome-wide screening : Use affinity chromatography coupled with mass spectrometry (AP-MS) to identify non-target binding partners.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k_d) for high-priority off-targets .
Q. Tables for Key Comparisons
| Analog | Structural Variation | Bioactivity Difference |
|---|---|---|
| 4-Chlorophenyl analog | Cl instead of F at phenyl ring | Reduced kinase inhibition potency |
| Methoxy-substituted pyrimidine | -OCH₃ at pyrimidine C4 | Enhanced solubility but lower stability |
| Piperidine-free derivative | Replacement with morpholine | Loss of receptor binding affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
